ML327

Description

Properties

IUPAC Name |

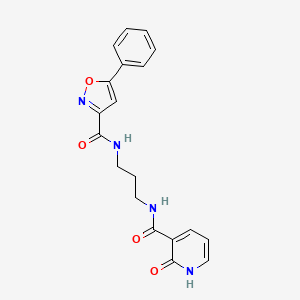

N-[3-[(2-oxo-1H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c24-17-14(8-4-9-20-17)18(25)21-10-5-11-22-19(26)15-12-16(27-23-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,24)(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNDNXLMQAPQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of ML327

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML327 is a small molecule inhibitor demonstrating significant potential in cancer therapy, primarily through its ability to modulate key oncogenic pathways. This technical guide delineates the core mechanism of action of this compound, focusing on its established role as a potent inhibitor of MYC expression and a driver of mesenchymal-to-epithelial transition (MET). Through the compilation of quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades, this document aims to provide a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Dual Impact on MYC Signaling and Epithelial Phenotype

This compound exerts its primary anti-cancer effects through two interconnected mechanisms: the robust inhibition of the MYC family of oncoproteins and the reversal of the epithelial-to-mesenchymal transition (EMT), a critical process in cancer progression and metastasis.

Inhibition of MYC Expression

This compound has been consistently shown to downregulate the expression of both c-MYC and N-MYC, master regulators of cell proliferation, growth, and metabolism that are frequently dysregulated in a wide range of human cancers.[1][2] Treatment with this compound leads to a rapid, time-dependent decrease in MYC protein and mRNA levels.[3][4] This suppression of MYC signaling is a key driver of the cytostatic and cytotoxic effects of this compound, leading to G1 cell cycle arrest and induction of apoptosis in cancer cells.[1]

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

A hallmark of metastatic progression, EMT involves the loss of epithelial characteristics and the acquisition of a migratory, mesenchymal phenotype. This compound effectively reverses this process, inducing a mesenchymal-to-epithelial transition (MET).[2][5] This is primarily achieved through the de-repression of E-cadherin (CDH1) transcription, a crucial component of adherens junctions that maintain epithelial integrity.[5][6] The upregulation of E-cadherin and downregulation of mesenchymal markers, such as Vimentin, contribute to the inhibition of cancer cell invasion and migration.[2][5]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BE(2)-C | Neuroblastoma | ~4 | [2] |

| LAN1 | Neuroblastoma | Not specified | [2] |

| IMR32 | Neuroblastoma | Not specified | [2] |

| SH-SY5Y | Neuroblastoma | Not specified | [2] |

| HCT-116 | Colorectal Cancer | Not specified | [7] |

| SW620 | Colorectal Cancer | Not specified | [7] |

| A549 | Lung Cancer | Not specified | [7] |

Note: Comprehensive IC50 data for a wider range of cell lines is still being elucidated in ongoing research.

Key Signaling Pathways

The mechanism of action of this compound involves the modulation of intricate signaling networks. The diagrams below, generated using the DOT language, illustrate the key pathways affected by this compound.

MYC Inhibition Pathway

References

- 1. Hepatocyte nuclear factor 4α and cancer-related cell signaling pathways: a promising insight into cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epigenetic control of EMT/MET dynamics: HNF4α impacts DNMT3s through miRs-29 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HNF4α is possibly the missing link between epithelial–mesenchymal transition and Warburg effect during hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

ML327 as a MYC Inhibitor in Neuroblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from the embryonic neural crest, is the most common extracranial solid tumor in children.[1] A significant subset of these tumors, approximately 30%, exhibit amplification of the MYCN oncogene, a feature strongly associated with a poor prognosis.[1][2] The MYC family of transcription factors, including N-MYC and C-MYC, are critical drivers of tumorigenesis, making them prime therapeutic targets. However, their "undruggable" nature has posed a long-standing challenge in oncology. This document provides a comprehensive technical overview of ML327, a novel isoxazole-based small molecule that has demonstrated significant anti-tumor activity in neuroblastoma models through the inhibition of MYC signaling.

Mechanism of Action

This compound has been identified as a potent inhibitor of the MYC signaling cascade in neuroblastoma.[1] Its mechanism of action involves the transcriptional repression of both MYCN in MYCN-amplified cell lines and c-MYC in cell lines with single copies of MYCN.[1][3] This leads to a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and promotion of a more differentiated, neuroepithelial-like phenotype.[1][2] Notably, this compound's effects appear to be independent of MYC protein or mRNA half-life, suggesting it acts at the level of transcription.[3] While the direct molecular target of this compound is the focus of ongoing studies, its unique ability to repress MYC transcription and independently activate the expression of epithelial markers like E-cadherin (CDH1) highlights its therapeutic potential.[1][3]

Signaling Pathway and Proposed Mechanism of this compound

The following diagram illustrates the proposed signaling pathway affected by this compound in neuroblastoma.

Quantitative Data

The following tables summarize the quantitative effects of this compound in various neuroblastoma models.

Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines

| Cell Line | MYCN Status | IC50 (µM) after 72h | Adherent Colony Formation Inhibition (at 10 µM) |

| BE(2)-C | Amplified | 4 | ≥ 14-fold |

| LAN1 | Amplified | 6 | ≥ 14-fold |

| IMR32 | Amplified | 10 | ≥ 14-fold |

| SH-SY5Y | Single Copy | 5 | ≥ 14-fold |

| SK-N-AS | Single Copy | Not Reported | ≥ 14-fold |

| SK-N-DZ | Amplified | Not Reported | ≥ 14-fold |

| SK-N-FI | Single Copy | Not Reported | ≥ 14-fold |

| Data sourced from Rellinger et al., 2017.[1] |

Table 2: Effect of this compound on Gene Expression in Neuroblastoma Cell Lines

| Gene | Function | Fold Induction with this compound (10 µM) |

| CDH1 (E-cadherin) | Epithelial marker, cell adhesion | 50 to 1,400-fold |

| OCLN (Occludin) | Epithelial marker, tight junctions | 1.5 to 50-fold |

| NTRK1 (TrkA) | Neuronal marker, favorable prognosis | Enhanced in 5 of 7 cell lines |

| NTRK2 (TrkB) | Neuronal marker, aggressive disease | Enhanced in all tested cell lines |

| NTRK3 (TrkC) | Neuronal marker, favorable prognosis | Enhanced in all tested cell lines |

| MYCN | Oncogenic transcription factor | 2-fold decrease in mRNA within 2h (BE(2)-C) |

| Data sourced from Rellinger et al., 2017.[1] |

Table 3: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model

| Parameter | Vehicle Control | This compound (50 mg/kg, b.i.d.) | P-value |

| Tumor Volume Reduction | - | 3-fold | 0.02 |

| Tumor Explant Weight Reduction | - | 3-fold | 0.01 |

| MYCN mRNA Expression in Tumor | - | 2-fold decrease | 0.0035 |

| Coagulative Necrosis in Tumor | < 10% | ~30% | Not Reported |

| BE(2)-C subcutaneous xenograft model. Treatment duration: 2 weeks. Data sourced from Rellinger et al., 2017.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Experimental Workflow

Adherent Colony Formation Assay

-

Cell Seeding: Plate neuroblastoma cells at a clonal density (e.g., 1,000-5,000 cells per 10 cm dish) in complete growth medium.

-

Treatment: After 24 hours, replace the medium with fresh medium containing either this compound (10 µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 7-10 days in a humidified incubator at 37°C with 5% CO2.

-

Fixation: Gently wash the colonies with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Staining: Remove the fixative, wash with PBS, and stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) manually or using an automated colony counter.

Cell Viability and IC50 Determination

-

Cell Seeding: Seed neuroblastoma cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing a serial dilution of this compound (e.g., 0.1 to 30 µM) or vehicle control.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Add a tetrazolium-based reagent (e.g., CCK-8) to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

IC50 Calculation: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Western Blot for N-MYC/C-MYC Protein Expression

-

Cell Lysis: Treat neuroblastoma cells with this compound or vehicle for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against N-MYC or C-MYC overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

RNA Isolation: Treat cells with this compound or vehicle. Isolate total RNA using a commercial kit (e.g., RNeasy) and treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (MYCN, CDH1, etc.) and a housekeeping gene (e.g., GAPDH).

-

Thermocycling: Perform the qPCR on a real-time PCR instrument.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment group to the vehicle control.

Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Harvest: Treat neuroblastoma cells with this compound or vehicle. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the Sub-G0, G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of BE(2)-C neuroblastoma cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 75-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (50 mg/kg) or vehicle control (e.g., 70% polyethylene glycol) via intraperitoneal injection twice daily for a specified period (e.g., 14 days).

-

Monitoring: Measure tumor volume and mouse weight daily.

-

Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors.

-

Ex Vivo Analysis: Weigh the explanted tumors and process them for further analysis, such as histology (H&E staining) and qRT-PCR for gene expression.

Clinical Development

As of the latest available information, there are no registered clinical trials for this compound in neuroblastoma. It is important to distinguish this compound from BNT327, a different investigational bispecific antibody targeting PD-L1 and VEGF-A, which is currently in clinical trials for other solid tumors such as lung and breast cancer.

Conclusion

This compound is a promising preclinical candidate for the treatment of neuroblastoma. Its ability to transcriptionally repress both MYCN and c-MYC addresses a critical unmet need in the treatment of this challenging pediatric cancer. The compound's multifaceted effects, including induction of cell cycle arrest, apoptosis, and differentiation, coupled with its demonstrated in vivo efficacy, warrant further investigation. The identification of its direct molecular target will be a crucial next step in its development and will provide deeper insights into the regulation of MYC in neuroblastoma. The data presented in this guide underscore the potential of this compound as a novel therapeutic strategy for MYC-driven neuroblastomas.

References

- 1. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. n-Myc (Neuroblastoma Marker) Monoclonal Antibody (NMYC-1) (4613-MSM1-P0) [thermofisher.com]

- 4. This compound | Autophagy | c-Myc | TargetMol [targetmol.com]

ML327's Effect on E-cadherin Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transcriptional repression of E-cadherin (CDH1) is a critical event in the Epithelial-to-Mesenchymal Transition (EMT), a process strongly associated with cancer invasion and metastasis.[1][2][3][4] The small molecule ML327 has been identified as a potent chemical probe that de-represses E-cadherin transcription, leading to a partial reversal of EMT and inhibition of cancer cell invasiveness.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, summarizing key quantitative data and detailing the experimental protocols used to elucidate its effects. Network analysis of gene expression changes following this compound treatment points to Hepatocyte Nuclear Factor 4-alpha (HNF4α) as a significant upstream transcriptional regulator, and knockdown of HNF4α significantly weakens this compound's effect on E-cadherin expression.[1][2][3][4] this compound serves as a valuable tool for investigating the mechanisms of EMT and represents a potential foundation for novel therapeutic strategies against carcinomas.[1][2][3][4]

Introduction

E-cadherin, a calcium-dependent cell adhesion molecule, is fundamental to the formation and maintenance of epithelial cell junctions. Its loss is a hallmark of EMT, a cellular reprogramming event where epithelial cells acquire mesenchymal characteristics, such as increased motility and invasiveness. This transition is orchestrated by several key transcription factors, including SNAIL, SLUG, ZEB1, and TWIST, which directly or indirectly repress the transcription of the E-cadherin gene, CDH1.[1][5][6][7]

This compound is an isoxazole-based small molecule developed through a phenotypic screen to identify compounds capable of restoring E-cadherin expression in cancer cells with low endogenous levels of the protein.[1][2] It effectively de-represses E-cadherin transcription, inhibits cancer cell invasion, and partially reverses TGF-β-induced EMT without significant cytotoxicity at effective concentrations.[1][2]

Mechanism of Action

This compound's primary effect is the transcriptional de-repression of the CDH1 gene. This action is rapid, occurring as early as 3 hours post-treatment, and notably, does not require new protein synthesis, suggesting it acts on existing cellular machinery.[1][2]

Role of HNF4α

RNA sequencing and network analysis revealed that Hepatocyte Nuclear Factor 4-alpha (HNF4α) is a key upstream regulator of the genetic changes induced by this compound.[1][2][3][4] The mechanism involves:

-

Increased HNF4α Protein Levels: this compound treatment leads to an elevation of HNF4α protein levels.[1]

-

Enhanced HNF4α Binding: The compound increases the binding of HNF4α to the CDH1 promoter.[1]

-

Functional Necessity: siRNA-mediated depletion of HNF4α significantly diminishes the induction of E-cadherin mRNA and protein by this compound, confirming its critical role in the molecule's activity.[1][3][8]

Epigenetic Modifications

This compound induces an epigenetic environment conducive to active gene transcription at the CDH1 promoter. Chromatin immunoprecipitation (ChIP) assays show that treatment with this compound leads to:

-

Significantly enriched binding of RNA Polymerase II (Pol II).[1]

-

Increased presence of active histone marks, such as H3K4me3 and H3K9Ac.[1]

Paradoxical Effect on SNAIL1

Interestingly, this compound's action is independent of the canonical E-cadherin repressor SNAIL1. In fact, this compound treatment leads to an increase in both SNAIL1 mRNA and protein levels.[1] However, siRNA knockdown of SNAIL1 does not prevent this compound from inducing E-cadherin, indicating that in the cell lines tested, SNAIL1 is not the primary repressor being targeted.[1] This suggests this compound activates a transcriptional pathway powerful enough to overcome the repressive effects of SNAIL.

Quantitative Data Summary

The effects of this compound have been quantified across various cancer cell lines. The data is summarized below.

Table 1: Effect of this compound on E-cadherin (CDH1) mRNA Expression

| Cell Line | Treatment Time | Fold Increase in mRNA (vs. Control) | Citation(s) |

| SW620inv (colon) | 3 hours | Significant Increase | [1][9] |

| SW620inv (colon) | 6 hours | ~25-fold | [1][9] |

| H520 (lung) | 6 hours | ~12-fold | [1][9] |

| HEp3 (carcinoma) | 6 hours | ~8-fold | [1] |

Table 2: Effect of this compound on EMT Marker Expression in TGF-β1 Treated NMuMG Cells

| Gene | Effect of this compound | Type of Marker | Citation(s) |

| E-cadherin (CDH1) | Increased mRNA | Epithelial | [1][10] |

| Occludin | Increased mRNA | Epithelial (Tight Junction) | [1][10] |

| Vimentin | Decreased mRNA | Mesenchymal | [1][10] |

Table 3: Impact of HNF4α Knockdown on this compound-Induced E-cadherin mRNA Expression

| Cell Line | Condition | Fold Increase in mRNA (vs. si-control + DMSO) | Citation(s) |

| SW620inv | Control siRNA + this compound | ~9-fold | [1][8] |

| SW620inv | HNF4α siRNA + this compound | < 3-fold | [1][8] |

Table 4: this compound Activity and Pharmacokinetics

| Parameter | Value | Cell Line / System | Citation(s) |

| EC50 (In-Cell Western) | 2.22 µM ± 0.25 | SW620inv | [1] |

| Effect on Cell Viability | No measurable effect at 10µM | SW620inv, H520 | [1] |

| Cell Invasion Reduction | ~60% | SW620inv | [1] |

| Cell Invasion Reduction | ~30% | H520 | [1] |

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound and its position within the broader context of EMT regulation.

Caption: Proposed signaling pathway for this compound-mediated E-cadherin de-repression.

Caption: Role of this compound in the context of canonical EMT transcription factors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound's effects.

Cell Culture and Drug Treatment

-

Cell Lines: SW620inv (highly invasive human colon adenocarcinoma), H520 (human non-small cell lung cancer), HEp3 (human epidermoid carcinoma), NMuMG (mouse mammary epithelial).[1]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and penicillin-streptomycin.[11]

-

Treatment: this compound is dissolved in DMSO. For experiments, cells are treated with 10µM this compound or an equivalent volume of DMSO as a vehicle control. An inactive analog, 266Y, is often used as a negative control at the same concentration.[1][2]

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify changes in mRNA levels of specific genes (CDH1, Vimentin, etc.).

-

Protocol:

-

Cells are treated with this compound or controls for the specified duration (e.g., 3, 6, 24 hours).

-

Total RNA is extracted using a standard kit (e.g., RNeasy Kit, Qiagen).

-

cDNA is synthesized from the RNA template using a reverse transcription kit.

-

qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

-

Relative gene expression is calculated using the ΔΔCp method, normalized to a housekeeping gene (e.g., GAPDH or β-actin).[1][9]

-

Western Blotting and In-Cell Western (ICW)

-

Objective: To detect and quantify changes in protein levels.

-

Western Blot Protocol:

-

Cells are lysed after treatment, and total protein is quantified.

-

Proteins are separated by size via SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., E-cadherin, HNF4α) and a loading control (e.g., β-actin).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[1]

-

-

In-Cell Western (ICW) Protocol:

-

Cells are seeded in 96-well plates and treated with a concentration range of this compound to determine the EC50.

-

After treatment, cells are fixed and permeabilized directly in the wells.

-

Wells are incubated with a primary antibody for the target protein (e.g., E-cadherin) and a normalization antibody (e.g., β-actin).

-

Wells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores.

-

The plate is scanned on an imaging system (e.g., LI-COR Odyssey), and the fluorescence intensity is quantified.[1]

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if a specific protein (e.g., HNF4α, Pol II, modified histones) binds to a specific genomic region (e.g., the CDH1 promoter).

-

Protocol:

-

SW620inv cells are treated with this compound or DMSO for 4 hours.[1]

-

Protein-DNA complexes are cross-linked with formaldehyde.

-

Cells are lysed, and the chromatin is sheared into small fragments by sonication.

-

An antibody specific to the target protein is used to immunoprecipitate the protein-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

-

The amount of target DNA (e.g., the proximal region of the CDH1 promoter) is quantified by qRT-PCR.[8]

-

siRNA-mediated Knockdown

-

Objective: To deplete a specific protein (e.g., HNF4α) to assess its role in a biological process.

-

Protocol:

-

SW620inv cells are transfected with small interfering RNA (siRNA) targeting the gene of interest (e.g., HNF4A) or a non-targeting control siRNA using a transfection reagent.

-

Cells are incubated for approximately 48 hours to allow for protein depletion.

-

The knockdown efficiency is confirmed by qRT-PCR and/or Western blot.

-

The cells are then treated with this compound or DMSO for 6 hours, followed by analysis of E-cadherin mRNA or protein levels.[1][8]

-

Conclusion

This compound is a well-characterized chemical probe that restores E-cadherin expression by acting at the transcriptional level. Its mechanism is distinct from many other EMT inhibitors as it does not function through global epigenetic changes but rather through a pathway involving the transcription factor HNF4α. The compound effectively upregulates E-cadherin and reverses key markers of EMT, leading to reduced cancer cell invasion in vitro and in vivo.[1][2] The detailed data and protocols presented here provide a robust foundation for utilizing this compound in studies aimed at understanding EMT and for the development of novel therapeutics designed to inhibit cancer metastasis by restoring epithelial integrity.

References

- 1. Small molecule/ML327 mediated transcriptional de-repression of E-cadherin and inhibition of epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule/ML327 mediated transcriptional de-repression of E-cadherin and inhibition of epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Twist is a transcriptional repressor of E-cadherin gene expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ZEB1 represses E-cadherin and induces an EMT by recruiting the SWI/SNF chromatin-remodeling protein BRG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Snail promotes epithelial-mesenchymal transition and invasiveness in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and characterization of a small molecule that restores E-cadherin expression in cancer cell lines via a new mechanism - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML327's Impact on N-MYC and C-MYC Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC family of oncoproteins, including N-MYC and C-MYC, are critical drivers of tumorigenesis in a variety of human cancers, yet they remain challenging therapeutic targets. ML327, a novel isoxazole-based small molecule, has emerged as a significant inhibitor of the MYC signaling cascade. This technical guide provides an in-depth analysis of the mechanism and impact of this compound on N-MYC and C-MYC expression, particularly in the context of neuroblastoma. It consolidates quantitative data, details experimental protocols from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows. The findings demonstrate that this compound acts as a potent transcriptional suppressor of both N-MYC and C-MYC, leading to cell cycle arrest, apoptosis, and reduced tumor growth in preclinical models.

Mechanism of Action: Transcriptional Repression of MYC

This compound's primary impact on the MYC pathway is the destabilization of MYC signaling.[1][2] This effect is consistent across neuroblastoma cell lines, including those with MYCN amplification and those with a single MYCN copy that predominantly express C-MYC.[1][3]

The core mechanism is the transcriptional suppression of MYC. Studies show that this compound treatment leads to a significant and rapid decrease in MYCN mRNA levels, observed as early as two hours post-treatment.[3] Crucially, this is not due to an alteration of mRNA or protein stability. Cycloheximide chase experiments revealed no significant changes in the half-life of the N-MYC protein, and Actinomycin D co-treatment showed no change in mRNA stability.[3] This indicates that this compound acts upstream to inhibit the transcription of the MYC gene itself. The specific intracellular target of this compound has not yet been identified, but its action results in a clear reduction of MYC protein expression.[1][2]

Concurrently, this compound has been shown to transcriptionally activate CDH1 (E-cadherin), a key marker of the epithelial phenotype, further highlighting its unique properties in modulating gene expression.[1][3]

Caption: Proposed mechanism of this compound in suppressing MYC expression.

Quantitative Data Summary

The efficacy of this compound has been quantified across various in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Cellular Effects of this compound

| Parameter | Cell Line | Concentration | Result | Citation |

|---|---|---|---|---|

| IC50 | BE(2)-C | ~4 µM | 50% inhibition of cellular viability. | [1] |

| N-MYC Protein Expression | BE(2)-C | 10 µM | Repression observed within 2 hours. | [1][3] |

| MYC Protein Expression | 4 MYCN-amplified lines | Not specified | Repression of N-MYC protein. | [3] |

| MYC Protein Expression | 3 MYCN-single copy lines | Not specified | Repression of C-MYC protein. | [3] |

| MYCN mRNA Expression | BE(2)-C | 10 µM | Two-fold decrease within 2 hours. | [3][4] |

| CDH1 (E-cadherin) mRNA | 7 neuroblastoma lines | Not specified | 50 to 1,400-fold induction. | [4][5] |

| Cell Cycle | BE(2)-C | Not specified | G1 cell cycle arrest. | [4] |

| Proliferative Potential | this compound-pretreated cells | Not specified | Reduced colony formation (41 vs. 400). |[4][5] |

Table 2: In Vivo Xenograft Study Results

| Parameter | Animal Model | This compound Treatment | Result | Citation |

|---|---|---|---|---|

| Tumor Volume | Neuroblastoma Xenograft | Not specified | Three-fold reduction over two weeks. | [4] |

| Tumor Weight | Neuroblastoma Xenograft | Not specified | Three-fold smaller explant weights. | [4] |

| MYCN Expression | Xenograft Tumors | Not specified | Two-fold decrease in MYCN mRNA. |[1][4] |

Experimental Protocols & Workflows

The findings on this compound's activity are supported by a range of standard and specialized molecular biology techniques.

General Experimental Workflow

The investigation into this compound's mechanism follows a logical progression from observing protein changes to pinpointing the level of regulation (transcriptional, translational, or post-translational).

Caption: Workflow for investigating this compound's effect on MYC regulation.

Detailed Methodologies

Cell Lines and Culture:

-

Cell Lines: A panel of neuroblastoma cell lines was used, including MYCN-amplified (e.g., BE(2)-C, IMR-32, NGP, SK-N-BE(2)) and MYCN-single copy (e.g., SK-N-AS, SK-N-SH, SH-SY5Y).[1][3]

-

Culture Conditions: Cells were maintained in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, incubated at 37°C in a 5% CO2 environment.

Western Blotting (Immunoblotting):

-

Cell Lysis: Cells were treated with this compound (10 µM) or vehicle for specified time points. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay.

-

Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking & Antibody Incubation: Membranes were blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Primary antibodies (e.g., anti-N-MYC, anti-C-MYC, anti-p53, anti-β-actin) were incubated overnight at 4°C.

-

Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies. Bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin served as a loading control.[3]

Quantitative Real-Time PCR (RT-PCR):

-

RNA Extraction: Total RNA was isolated from this compound-treated and control cells using an RNA extraction kit (e.g., RNeasy Kit) following the manufacturer's protocol.

-

cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcription kit.

-

qPCR Reaction: qPCR was performed using a thermal cycler with SYBR Green master mix and gene-specific primers for MYCN, CDH1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: Relative gene expression was calculated using the ΔΔCt method.[3]

Protein and mRNA Stability Assays:

-

Protein Half-Life (Cycloheximide Chase): Cells were pre-treated with this compound or vehicle, followed by the addition of cycloheximide (CHX), a protein synthesis inhibitor. Cell lysates were collected at various time points post-CHX addition and analyzed by Western blot to determine the rate of N-MYC protein degradation.[3]

-

mRNA Stability (Actinomycin D Chase): Cells were treated with this compound or vehicle, followed by the addition of Actinomycin D, a transcription inhibitor. RNA was extracted at different time points and analyzed by RT-PCR to measure the decay rate of MYCN mRNA.[3]

In Vivo Xenograft Studies:

-

Cell Implantation: MYCN-amplified neuroblastoma cells (e.g., BE(2)-C) were subcutaneously injected into the flank of immunodeficient mice.

-

Tumor Growth & Treatment: Once tumors reached a palpable size, mice were randomized into treatment (this compound) and vehicle control groups. This compound was administered, for example, via intraperitoneal injection.

-

Monitoring: Tumor volume and mouse body weight were monitored regularly throughout the treatment period (e.g., two weeks).

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, including RNA extraction for RT-PCR to measure MYCN expression levels.[1][4]

Conclusion and Future Directions

This compound is a novel chemical probe that effectively blocks MYC expression in neuroblastoma by transcriptionally suppressing both N-MYC and C-MYC.[1] This action induces G1 cell cycle arrest, cell death, and inhibits the tumorigenic potential of neuroblastoma cells in vitro and in vivo.[1][2] The compound's unique ability to repress MYC transcription, without altering protein or mRNA stability, distinguishes it from other MYC-targeting strategies.[3]

While the direct molecular target of this compound remains to be elucidated, its demonstrated efficacy makes it a promising lead compound for the development of new therapeutics against neuroblastoma and potentially other MYC-driven malignancies.[1][2] Future research focused on target identification will be crucial for optimizing its therapeutic potential and furthering our understanding of MYC regulation.[1]

References

- 1. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

ML327's discovery and initial characterization

An In-Depth Technical Guide to the Discovery and Initial Characterization of ML327

Introduction

This compound is a novel isoxazole-containing small molecule that has been identified as a potent modulator of critical cellular processes implicated in cancer progression.[1] It was initially investigated for its ability to restore E-cadherin expression and has since been characterized as a blocker of MYC expression, a family of oncogenic transcription factors frequently dysregulated in various human cancers.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and initial biological characterization of this compound, with a focus on its effects on neuroblastoma. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound

This compound was developed as a small molecule probe to restore E-cadherin expression.[3] Its discovery was part of a broader effort to identify compounds capable of inducing a mesenchymal-to-epithelial transition (MET), a process that can reverse the Epithelial-to-Mesenchymal Transition (EMT) associated with cancer metastasis.[4]

Mechanism of Action

The primary mechanism of action of this compound is the blockade of MYC family transcription factors.[2][5] In neuroblastoma cell lines, treatment with this compound leads to a significant reduction in the expression of N-MYC, a key driver of this malignancy.[2] This effect is observed as early as two hours after treatment.[2]

A significant consequence of MYC inhibition by this compound is the de-repression of E-cadherin (CDH1) transcription.[2] This leads to the restoration of E-cadherin expression at the plasma membrane, which can partially reverse the EMT phenotype induced by factors such as TGF-β1.[2] The restoration of E-cadherin is a critical event in promoting a more epithelial, less migratory cell state.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial characterization of this compound.

| Parameter | Cell Line | Value | Assay Type |

| IC50 | BE(2)-C | 4 µM | Cellular Viability |

| EC50 | - | 1.0 µM | In-Cell Western (E-cadherin restoration) |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial characterization of this compound are provided below.

Cell Viability and IC50 Determination

-

Cell Seeding: Neuroblastoma cells (e.g., BE(2)-C) are seeded in 96-well plates at a density ranging from 3,000 to 10,000 cells per well and allowed to attach overnight.[2]

-

Compound Treatment: For IC50 determination, cells are treated with varying concentrations of this compound (typically from 0.1 to 30 µM).[2] For time-course experiments, a fixed concentration (e.g., 10 µM) is used.[2] Vehicle-treated cells (DMSO) serve as a control.[2]

-

Viability Assessment: Cell viability is measured at specified time points (e.g., daily for time-course, 72 hours for IC50) using a cell counting kit-8 (CCK-8) colorimetric assay, which measures absorbance at 450 nm.[2][6]

-

Data Analysis: IC50 values are calculated from the concentration-response curves generated from the 72-hour viability data.[2]

Cell Cycle Analysis

-

Cell Treatment and Harvesting: BE(2)-C cells are treated with this compound (e.g., 10 µM) for a specified duration (e.g., 48 hours).[6] Cells are then harvested.

-

Staining: The harvested cells are stained with propidium iodide to label cellular DNA.[6]

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the sub-G0 population, which is indicative of apoptosis.[2][6]

Immunoblotting

-

Cell Lysis: Cells treated with this compound (e.g., 10 µM) for various time points are lysed to extract total protein.[2]

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., N-MYC, p53) followed by incubation with appropriate secondary antibodies.

-

Detection: The protein bands are visualized using a suitable detection method.

Colony and Sphere Formation Assays

-

Adherent Colony Formation: Cells are treated with this compound (10 µM) and their ability to form adherent colonies is assessed.[6]

-

Anchorage-Independent Growth (Soft Agar): BE(2)-C cells are suspended in soft agar containing this compound (10 µM) to assess their ability to grow in an anchorage-independent manner.[6] The number of colonies is counted after a suitable incubation period.[6]

-

Sphere Forming Assay: The frequency of sphere formation, an indicator of the tumor-initiating cell population, is estimated for BE(2)-C cells in the presence of this compound (10 µM).[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the experiments used in its characterization.

Caption: Mechanism of action of this compound in reversing EMT.

Caption: Workflow for determining the IC50 of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Autophagy | c-Myc | TargetMol [targetmol.com]

- 3. Table 2, In vitro DMPK Profile of this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound = 98 HPLC 1883510-31-3 [sigmaaldrich.com]

- 5. adooq.com [adooq.com]

- 6. researchgate.net [researchgate.net]

Preclinical Profile of ML327: A Technical Guide to its Anti-Cancer Activity in Neuroblastoma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML327 is a novel isoxazole-based small molecule compound that has emerged as a promising agent in preclinical cancer research. Its primary mechanism of action involves the destabilization of the MYC signaling cascade, a critical pathway implicated in the proliferation and survival of numerous cancer types.[1] This technical guide provides an in-depth overview of the preclinical studies of this compound, with a focus on its effects in neuroblastoma models. The document outlines quantitative data on its efficacy, detailed experimental protocols for key assays, and a visual representation of its mechanism of action.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The anti-cancer effects of this compound have been predominantly studied in neuroblastoma, a common pediatric solid tumor often characterized by MYCN amplification. The following tables summarize the key quantitative findings from these preclinical investigations.

Table 1: In Vitro Activity of this compound in Neuroblastoma Cell Lines

| Cell Line | MYCN Status | Assay | Endpoint | Result | Citation |

| BE(2)-C | Amplified | Cell Viability (CCK-8) | IC50 | ~4 µM | [1] |

| BE(2)-C | Amplified | Western Blot | N-MYC Protein Expression | Repression observed within 2 hours of treatment with 10 µM this compound | [1][2] |

| Multiple | Amplified & Single Copy | Western Blot | N-MYC & C-MYC Protein Expression | Blockade of expression in all tested neuroblastoma cell lines | [1][2] |

| BE(2)-C | Amplified | RT-PCR | MYCN mRNA Levels | Two-fold decrease within 2 hours of treatment | [1][2] |

Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model

| Animal Model | Cancer Cell Line | Treatment | Duration | Key Findings | Citation |

| Subcutaneous Xenograft | BE(2)-C | 50 mg/kg this compound (intraperitoneal, b.i.d.) | 2 weeks | - Three-fold reduction in tumor volume- Three-fold reduction in tumor explant weight- Two-fold decrease in MYCN mRNA expression in tumors | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments conducted in the preclinical evaluation of this compound.

Cell Viability Assay (CCK-8)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Neuroblastoma cell lines (e.g., BE(2)-C)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 10 µL of the diluted this compound solutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a visible color change is observed.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for assessing the effect of this compound on protein expression levels, particularly N-MYC and C-MYC.

Materials:

-

Neuroblastoma cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-N-MYC, anti-C-MYC, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Treat cells with this compound at the desired concentration and for the specified time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-N-MYC) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.

In Vivo Neuroblastoma Xenograft Study

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Neuroblastoma cells (e.g., BE(2)-C)

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., sterile saline or appropriate solvent)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally twice daily (b.i.d.).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., after 2 weeks of treatment), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., RT-PCR for MYCN expression).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: MYC Signaling Inhibition

This compound's primary anti-cancer activity stems from its ability to destabilize the MYC signaling cascade. It acts by transcriptionally suppressing MYC mRNA levels, leading to a rapid decrease in both N-MYC and C-MYC oncoproteins.[1][2] This, in turn, affects the expression of MYC target genes, ultimately leading to cell cycle arrest and apoptosis. Interestingly, this compound has also been shown to upregulate E-cadherin (CDH1), a key component of cell-cell adhesion, suggesting a potential role in reversing the epithelial-to-mesenchymal transition (EMT).[1]

Caption: this compound inhibits the transcription of MYC mRNA, leading to reduced cell proliferation and induced apoptosis. It also upregulates E-cadherin, potentially inhibiting EMT.

Preclinical Experimental Workflow for this compound Evaluation

The preclinical assessment of a novel compound like this compound typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models.

Caption: A typical preclinical workflow for evaluating this compound, from in vitro cell-based assays to in vivo xenograft models.

Conclusion

The preclinical data available for this compound strongly supports its potential as a therapeutic agent for MYC-driven cancers, particularly neuroblastoma. Its ability to effectively inhibit the MYC signaling cascade, both in vitro and in vivo, underscores its promise. Further investigation into its precise molecular target and its efficacy in a broader range of cancer models is warranted to facilitate its clinical translation. This technical guide provides a foundational understanding of the preclinical profile of this compound for researchers and drug development professionals.

References

The Isoxazole Compound ML327: A Technical Guide to its Effects on Cell Cycle Progression in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML327 is a novel small-molecule isoxazole compound that has demonstrated significant anti-proliferative effects in various cancer cell models, most notably in neuroblastoma. Its primary mechanism of action involves the destabilization of MYC signaling, a critical oncogenic pathway frequently dysregulated in human cancers. This leads to a robust G1 cell cycle arrest, induction of apoptosis, and a reduction in the tumorigenic potential of cancer cells. While the direct molecular target of this compound remains to be elucidated, its ability to transcriptionally repress MYC expression presents a promising avenue for therapeutic intervention. This technical guide provides an in-depth overview of this compound's effects on cell cycle progression, summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows.

Introduction

The cell cycle is a fundamental process that governs cellular proliferation. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic development. The MYC family of oncoproteins (c-MYC, N-MYC, and L-MYC) are potent transcription factors that play a pivotal role in driving cell cycle progression, promoting cell growth, and regulating metabolism. Their aberrant expression is implicated in a wide range of human malignancies and is often associated with poor prognosis.

This compound has emerged as a promising anti-cancer agent due to its ability to effectively downregulate MYC expression. This leads to a cascade of events culminating in the inhibition of cancer cell proliferation. This guide will delve into the molecular mechanisms and cellular consequences of this compound treatment, with a focus on its impact on the cell cycle machinery.

Mechanism of Action: Destabilization of MYC Signaling

The principal anti-cancer activity of this compound stems from its ability to destabilize MYC signaling.[1] Studies have shown that this compound treatment leads to a significant decrease in both N-MYC and c-MYC mRNA and protein levels in neuroblastoma cell lines.[1] This effect is observed in both MYCN-amplified and MYCN-single copy neuroblastoma cells, indicating a broader applicability of this compound against tumors driven by different MYC family members.[1] The repression of MYC expression appears to occur at the transcriptional level, as this compound has been shown to decrease MYC mRNA levels.[1] It is important to note that the direct intracellular binding partner of this compound has not yet been identified, and its discovery is the subject of ongoing research.[1][2]

The downregulation of MYC by this compound initiates a series of downstream effects that collectively halt cell cycle progression and promote cell death.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in preclinical studies.

Table 1: Effect of this compound on Cell Cycle Distribution in Neuroblastoma Cells

| Cell Line | Treatment (Concentration, Time) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G0 (Apoptosis) | Reference |

| BE(2)-C | This compound (10 µM, 48h) | Increased | Decreased | No significant change | Significantly Increased | [3] |

Note: Specific percentage values for each cell cycle phase from published studies on this compound are limited. The table reflects the qualitative descriptions of G1 arrest and apoptosis induction.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| BE(2)-C | Neuroblastoma | ~4 | [4] |

| LAN1 | Neuroblastoma | Not specified | |

| IMR32 | Neuroblastoma | Not specified | |

| SH-SY5Y | Neuroblastoma | Not specified |

Note: While multiple neuroblastoma cell lines have been tested, specific IC50 values are not consistently reported across all studies. The IC50 for BE(2)-C cells is a representative value.

Table 3: Effect of this compound on Key Cell Cycle and Apoptosis-Related Proteins

| Protein | Function | Effect of this compound Treatment | Reference |

| N-MYC/c-MYC | Transcription factor promoting cell cycle progression | Decreased expression | [1][2] |

| p21/Cip1 | CDK inhibitor, induces cell cycle arrest | Increased expression | [2] |

| p53 | Tumor suppressor, regulates cell cycle and apoptosis | Decreased expression | [2] |

| Cyclin D1 | Regulates G1/S transition | Not explicitly reported | |

| CDK4/6 | Kinases that drive G1 progression | Not explicitly reported | |

| Cleaved PARP | Marker of apoptosis | Increased levels | |

| Cleaved Caspase-3 | Executioner caspase in apoptosis | Increased levels |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway affected by this compound. By downregulating MYC, this compound initiates a cascade that leads to cell cycle arrest and apoptosis.

Caption: Proposed signaling pathway of this compound leading to G1 cell cycle arrest and apoptosis.

Experimental Workflow for Investigating this compound

The following diagram outlines a typical experimental workflow to characterize the effects of this compound on cancer cells.

Caption: A standard experimental workflow for evaluating the anti-cancer effects of this compound.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) and to quantify apoptotic cells (sub-G0 peak).

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cancer cells to the desired confluency and treat with this compound or vehicle control for the specified time.

-

Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to gate the cell population and analyze the cell cycle distribution based on DNA content (PI fluorescence).

Western Blot Analysis for MYC and Cell Cycle-Related Proteins

This protocol is used to detect changes in the expression levels of specific proteins following this compound treatment.

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MYC, anti-p21, anti-p53, anti-Cyclin D1, anti-CDK4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival and clonogenic potential.

Materials:

-

Complete cell culture medium

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium every 2-3 days.

-

Fixation and Staining: After the incubation period, wash the wells with PBS. Fix the colonies with methanol for 15 minutes. Stain the colonies with Crystal Violet solution for 20 minutes.

-

Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for cancers driven by MYC overexpression. Its ability to induce G1 cell cycle arrest and apoptosis through the transcriptional repression of MYC highlights a critical vulnerability in these tumors. The detailed protocols and workflows provided in this guide offer a framework for researchers to further investigate the anti-cancer properties of this compound and similar compounds.

Future research should focus on several key areas:

-

Identification of the direct molecular target of this compound: This will be crucial for understanding its precise mechanism of action and for the rational design of more potent and specific derivatives.

-

In vivo efficacy studies: While initial xenograft studies have been promising, further in vivo testing in various cancer models is needed to evaluate its therapeutic potential in a more complex biological system.

-

Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as conventional chemotherapy or other targeted therapies, could lead to more effective treatment strategies.

-

Biomarker discovery: Identifying biomarkers that predict sensitivity or resistance to this compound will be essential for patient stratification in future clinical trials.

By addressing these questions, the full therapeutic potential of this compound as a novel anti-cancer agent can be realized.

References

Investigating the Tumor-Initiating Cell Population with ML327: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of ML327 in the investigation of tumor-initiating cells (TICs), also known as cancer stem cells (CSCs). This compound is a novel isoxazole-based small molecule that has shown significant promise in targeting the aggressive and therapy-resistant TIC population, particularly in neuroblastoma. This document details the compound's mechanism of action, provides comprehensive experimental protocols for assessing its efficacy, and presents key quantitative data in a structured format.

Introduction to this compound and Tumor-Initiating Cells

Tumor-initiating cells are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and relapse.[1] These cells are often resistant to conventional cancer therapies, making them a critical target for novel drug development.[1][2]

This compound has emerged as a potent agent against TICs. It functions primarily by destabilizing MYC signaling, a key pathway implicated in the maintenance of stemness and proliferation in many cancers.[1] Specifically, this compound transcriptionally represses both N-MYC and C-MYC.[3] Concurrently, and independently of MYC suppression, this compound induces a mesenchymal-to-epithelial transition (MET), promoting a more differentiated and less aggressive phenotype.[4][5] This dual mechanism of action makes this compound a compelling candidate for further investigation and development.

Quantitative Data Summary

The efficacy of this compound in targeting the tumor-initiating cell population has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of this compound on Tumor-Initiating Cell Properties in Neuroblastoma

| Assay | Cell Line | This compound Concentration | Results | Reference |

| Soft Agar Colony Formation | BE(2)-C | 10 μM | Complete abolishment of colony formation (0 vs. 95 colonies) | [4] |

| Sphere-Forming Frequency | BE(2)-C | 10 μM | Marked inhibition of sphere formation (2.2% vs. 5.9%) | [4] |

Table 2: Effect of this compound on Gene Expression in Neuroblastoma Cell Lines

| Gene | Cell Lines | Fold Induction (mRNA) | Reference |

| CDH1 (E-cadherin) | Seven neuroblastoma cell lines | 50 to 1,400-fold | [6] |

| OCLN (Occludin) | Seven neuroblastoma cell lines | 1.5 to 50-fold | [6] |

| NTRK1 | Five of seven neuroblastoma cell lines | Enhanced expression | [6] |

| NTRK2 | All seven tested neuroblastoma cell lines | Enhanced expression | [6] |

| NTRK3 | All seven tested neuroblastoma cell lines | Enhanced expression | [6] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor-initiating cell effects through two primary, interconnected signaling pathways.

Inhibition of MYC Signaling

This compound acts as a potent inhibitor of the MYC family of oncoproteins (N-MYC and C-MYC), which are critical drivers of cell proliferation and maintenance of an undifferentiated state. This compound leads to a decrease in MYC mRNA levels, ultimately reducing MYC protein expression and inhibiting the transcription of MYC target genes.[1][3]

Figure 1. This compound-mediated inhibition of the MYC signaling pathway.

Induction of Neuroepithelial Differentiation

Independent of its effects on MYC, this compound promotes a shift from a mesenchymal to an epithelial and neuronal phenotype. This is characterized by the significant upregulation of epithelial markers such as E-cadherin (CDH1) and Occludin (OCLN), as well as neuronal markers like the TRK family of neurotrophin receptors (NTRK1, NTRK2, and NTRK3).[6] This induced differentiation is associated with a less aggressive tumor phenotype.

Figure 2. Induction of neuroepithelial differentiation by this compound.

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on tumor-initiating cells are provided below.

Soft Agar Colony Formation Assay

This assay measures anchorage-independent growth, a hallmark of transformed cells and TICs.

Workflow:

Figure 3. Workflow for the soft agar colony formation assay.

Detailed Methodology:

-

Preparation of Base Agar Layer:

-

Prepare a 1% agar solution in sterile, cell culture-grade water and autoclave.

-

Prepare 2X concentration of the desired cell culture medium (e.g., DMEM) with 20% Fetal Bovine Serum (FBS) and antibiotics.

-

Warm both solutions to 40°C in a water bath.

-

Mix equal volumes of the 1% agar and 2X medium to create a 0.5% agar base.

-

Dispense 1.5 mL of the base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

-

Preparation of Top Agar Layer and Cell Seeding:

-

Harvest cells and prepare a single-cell suspension.

-

Prepare a 0.7% top agarose solution and cool to 37°C.

-

Resuspend the desired number of cells (e.g., 5,000 cells/well) in the top agarose solution containing either this compound at the desired concentration or a vehicle control.

-

Carefully layer 1 mL of the cell/agarose suspension on top of the solidified base layer.

-

-

Incubation and Analysis:

-

Allow the top layer to solidify at room temperature before moving the plates to a 37°C, 5% CO2 incubator.

-

Incubate for 2-4 weeks, adding 100 µL of fresh medium with this compound or vehicle to each well twice a week to prevent drying.

-

After the incubation period, stain the colonies with 0.005% Crystal Violet for 1 hour.

-

Wash the wells with PBS and count the number of colonies using a microscope.

-

Sphere Formation Assay

This assay assesses the self-renewal capacity of TICs, which are able to form three-dimensional spheroids in non-adherent, serum-free conditions.[7]

Workflow:

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disease-associated c-MYC downregulation in human disorders of transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting tumor-initiating cells: Eliminating anabolic cancer stem cells with inhibitors of protein synthesis or by mimicking caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule/ML327 mediated transcriptional de-repression of E-cadherin and inhibition of epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Preparation of ML327 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

ML327 is a small molecule inhibitor of MYC, a key regulator of cellular proliferation and metabolism, making it a compound of significant interest in cancer research and drug development.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for in vitro studies due to its high solvating power.[3][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

2. Data Presentation

A summary of the essential quantitative data for this compound is provided in the table below.

| Parameter | Value | Reference |

| Molecular Weight | 366.37 g/mol | [6] |

| Appearance | White to beige powder | [2] |

| Solubility in DMSO | 2 mg/mL | |

| Recommended Storage of Stock Solution | 2 weeks at 4°C or 6 months at -80°C | [6] |

3. Experimental Protocol

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays.

3.1. Materials

-

This compound powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or heat block

3.2. Procedure

3.2.1. Calculation of Required Mass and Volume

To prepare a 10 mM stock solution, the required mass of this compound and volume of DMSO must be calculated. The molecular weight of this compound is 366.37 g/mol .

-

Mass Calculation:

-

Desired Molarity (M) = 10 mM = 0.01 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Molecular Weight (MW) = 366.37 g/mol

-

Mass (g) = M (mol/L) x V (L) x MW ( g/mol )

-

Mass (mg) = 0.01 mol/L x 0.001 L x 366.37 g/mol x 1000 mg/g = 3.66 mg

-

-

Volume Calculation:

-

To prepare a 10 mM stock solution, you will dissolve 3.66 mg of this compound in 1 mL of DMSO.

-

3.2.2. Step-by-Step Protocol

-

Weighing this compound: Carefully weigh out 3.66 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

-

Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution:

-

Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.

-

If the compound does not readily dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied.[7] Avoid excessive heating to prevent degradation.

-

-

Storage:

4. Visualization

4.1. Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

4.2. Signaling Pathway Context

This compound acts as an inhibitor of the MYC signaling pathway, which is frequently dysregulated in cancer. Understanding this context is crucial for designing experiments using the prepared stock solution.

Caption: Simplified MYC signaling pathway and the inhibitory action of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound|CAS 1883510-31-3|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]

- 3. gchemglobal.com [gchemglobal.com]

- 4. scbt.com [scbt.com]

- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ML-327 Datasheet DC Chemicals [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

Application Notes: Optimal Concentration of ML327 for In Vitro Experiments

Introduction

ML327 is a versatile isoxazole-based small molecule with significant potential in cancer and neurodegenerative disease research. It has a dual mechanism of action, making it a compound of interest for various in vitro studies. Primarily, this compound is known to destabilize the MYC signaling cascade by transcriptionally regulating MYC mRNA levels, which is crucial in cancers like neuroblastoma.[1] Additionally, this compound has been identified as an inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase located on the mitochondrial outer membrane.[2][3] USP30 antagonizes Parkin-mediated mitophagy, a critical cellular process for clearing damaged mitochondria.[2][3] By inhibiting USP30, this compound can enhance the removal of dysfunctional mitochondria, a process implicated in neuroprotective pathways.[2][4][5]

These application notes provide a summary of effective concentrations, detailed experimental protocols, and diagrams of the relevant signaling pathways to guide researchers in utilizing this compound for in vitro experiments.

Data Presentation: Effective Concentrations and IC50 Values

The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new model system. For neuroblastoma cell lines, this compound has been shown to inhibit growth in the low micromolar range.[1] A concentration of 10 µM has been effectively used for various functional assays, including colony formation and cell viability time-course studies.[1]

Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines after 72-Hour Treatment [1]

| Cell Line | IC50 Value (µM) |

|---|---|

| BE(2)-C | 4 |

| LAN1 | 6 |

| SH-SY5Y | 5 |

| IMR32 | 10 |

Data sourced from concentration-response analysis using a tetrazolium-based assay.[1]